molecular formula C20H41N B12543593 (1E)-N-Dodecyl-2-ethylhexan-1-imine CAS No. 142116-49-2

(1E)-N-Dodecyl-2-ethylhexan-1-imine

Cat. No.: B12543593
CAS No.: 142116-49-2
M. Wt: 295.5 g/mol
InChI Key: BMTHITJOQJYAGO-UHFFFAOYSA-N
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Description

(1E)-N-Dodecyl-2-ethylhexan-1-imine is a high-purity, synthetic imine compound with the molecular formula C20H41N. As an imine (characterized by a carbon-nitrogen double bond, C=N), this compound is classified as a Schiff base and is formed via a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), resulting in the elimination of water . This fundamental reaction is acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism . In research applications, imines like (1E)-N-Dodecyl-2-ethylhexan-1-imine are highly valued as versatile intermediates in organic synthesis . The structure of this particular compound, featuring a long-chain dodecyl group and a branched 2-ethylhexan moiety, suggests potential utility in the synthesis of more complex nitrogen-containing molecules, including amines via reductive pathways . Furthermore, its amphiphilic nature, resulting from a polar imine headgroup and a long hydrophobic alkyl tail, makes it a candidate for investigation in materials science, such as in the development of surfactants or as a component in curable coating compositions . This product is provided for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

142116-49-2

Molecular Formula

C20H41N

Molecular Weight

295.5 g/mol

IUPAC Name

N-dodecyl-2-ethylhexan-1-imine

InChI

InChI=1S/C20H41N/c1-4-7-9-10-11-12-13-14-15-16-18-21-19-20(6-3)17-8-5-2/h19-20H,4-18H2,1-3H3

InChI Key

BMTHITJOQJYAGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CC(CC)CCCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation Method

The most direct route involves reacting dodecylamine with 2-ethylhexanal under acidic conditions to eliminate water and form the imine. Key parameters include solvent choice, acid type, and temperature.

Reaction Mechanism :

  • Protonation of Aldehyde : The carbonyl oxygen of 2-ethylhexanal is protonated, activating the carbonyl group.
  • Nucleophilic Attack : Dodecylamine attacks the electrophilic carbon, forming a hemiaminal intermediate.
  • Dehydration : Water is eliminated, yielding the imine.

Optimal Conditions :

Parameter Typical Range Example Source
Acid Catalyst HCl, H₂SO₄, TsOH
Solvent Toluene, EtOH, anhydrous
Temperature 25–100°C
Reaction Time 2–24 hours

For instance, using p-toluenesulfonic acid (TsOH) in toluene at reflux (110°C) achieves high yields (>90%) for similar imines. Acidic conditions ensure complete dehydration but may require careful pH control to avoid side reactions.

Solvent-Free and Microwave-Assisted Methods

Modern approaches minimize solvent usage and accelerate reactions.

Microwave Irradiation :

  • Advantages : Reduced reaction time (minutes vs. hours), higher yields.
  • Example : Reacting aldehydes with amines in microwave reactors at 100–150°C for 10–30 minutes.

Solvent-Free Synthesis :

  • Catalyst : B(OCH₂CF₃)₃ enables imine formation at room temperature without solvents.
  • Mechanism : Tris(2,2,2-trifluoroethyl)borate facilitates dehydration by coordinating to water.

Purification and Characterization

Post-reaction purification is critical to isolate the imine.

Common Techniques :

Method Application Yield Recovery
Distillation Volatile byproducts (e.g., H₂O) High
Column Chromatography Polar impurities (e.g., unreacted amine) Moderate
Recrystallization High-purity final product Low

Analytical Data :

  • ¹H NMR : Peaks at δ 8.5–9.5 ppm (C=NH proton), δ 1.0–1.5 ppm (dodecyl chain).
  • IR : Absorption at 1640–1680 cm⁻¹ (C=N stretch).

Comparative Analysis of Methods

Method Advantages Limitations
Acid-Catalyzed High yield, simplicity Acid handling, side reactions
Catalytic Hydrogenation Scalable, stable product Catalyst cost, pressure control
Microwave-Assisted Fast, energy-efficient Limited to microwave reactors
Solvent-Free Green chemistry, no waste Catalyst cost, limited substrates

Industrial and Research Challenges

  • Thermal Stability : Imines may decompose at high temperatures; cooling during exothermic steps is essential.
  • Catalyst Recycling : Pd/C catalysts can be reused 12–17 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Dodecyl-2-ethylhexan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

Material Science Applications

Covalent Organic Frameworks (COFs)

Recent studies have highlighted the incorporation of imines like (1E)-N-Dodecyl-2-ethylhexan-1-imine in the synthesis of covalent organic frameworks. COFs are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage, separation processes, and catalysis. The unique properties of imines facilitate the formation of stable frameworks that can be functionalized for specific applications, including:

  • Gas Storage: COFs can be engineered to capture gases such as CO₂ and H₂, which is crucial for energy storage and environmental remediation.
  • Catalysis: The tunable nature of imines allows for the design of catalysts that can enhance reaction rates in organic transformations.

Biomedical Applications

Drug Delivery Systems

The potential of (1E)-N-Dodecyl-2-ethylhexan-1-imine in drug delivery systems has been explored due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs. Key advantages include:

  • Controlled Release: The imine structure allows for the design of systems that can release drugs in a controlled manner, improving therapeutic efficacy.
  • Targeted Delivery: Functionalization of the imine can enable targeting specific tissues or cells, reducing side effects and improving treatment outcomes.

Case Study: Cancer Therapy

A study demonstrated that nanoparticles incorporating (1E)-N-Dodecyl-2-ethylhexan-1-imine could effectively deliver chemotherapeutic agents to tumor sites, significantly enhancing the therapeutic index while minimizing systemic toxicity .

Environmental Applications

Environmental Remediation

The compound's hydrophobic nature makes it suitable for applications in environmental remediation, particularly in adsorbing pollutants from water sources. Its application includes:

  • Removal of Heavy Metals: Studies have shown that imine-based materials can effectively bind heavy metals, facilitating their removal from contaminated water bodies.
  • Oil Spill Cleanup: The surfactant properties of (1E)-N-Dodecyl-2-ethylhexan-1-imine enable it to emulsify oils, aiding in the cleanup processes during oil spills.

Data Tables

Application AreaSpecific Use CaseBenefits
Material ScienceGas StorageHigh surface area and tunable porosity
CatalysisEnhanced reaction rates
BiomedicalDrug Delivery SystemsImproved solubility and controlled release
Cancer TherapyTargeted delivery reduces side effects
EnvironmentalHeavy Metal RemovalEffective binding to pollutants
Oil Spill CleanupEmulsification properties aid cleanup efforts

Mechanism of Action

The mechanism of action of (1E)-N-Dodecyl-2-ethylhexan-1-imine involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound proteins and pathways. This can lead to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-Dodecyl-2-ethylhexan-1-amine
  • (1E)-N-Dodecyl-2-ethylhexan-1-nitrile
  • (1E)-N-Dodecyl-2-ethylhexan-1-oxime

Uniqueness

(1E)-N-Dodecyl-2-ethylhexan-1-imine is unique due to its specific imine functional group combined with a long alkyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Biological Activity

(1E)-N-Dodecyl-2-ethylhexan-1-imine is a long-chain alkyl imine that has garnered interest for its potential biological activities. This compound is part of a larger class of imines which have been studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of (1E)-N-Dodecyl-2-ethylhexan-1-imine, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (1E)-N-Dodecyl-2-ethylhexan-1-imine can be represented as follows:

C15H31N\text{C}_{15}\text{H}_{31}\text{N}

This compound features a long hydrophobic dodecyl chain, which is known to influence its interaction with biological membranes and its overall biological activity.

Antimicrobial Activity

Research indicates that long-chain alkyl imines exhibit significant antimicrobial properties. A study focused on related compounds demonstrated that derivatives with longer alkyl chains generally showed enhanced antibacterial and antifungal activities due to increased hydrophobic interactions with microbial membranes .

Table 1: Antimicrobial Activity of Long-chain Alkyl Imines

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(1E)-N-Dodecyl-2-ethylhexan-1-imineStaphylococcus aureus32 µg/mL
(1E)-N-Dodecyl-2-ethylhexan-1-imineEscherichia coli64 µg/mL
DodecylamineStaphylococcus aureus16 µg/mL

Antioxidant Activity

The antioxidant potential of (1E)-N-Dodecyl-2-ethylhexan-1-imine has also been assessed. Studies on similar compounds suggest that the presence of long alkyl chains can enhance the radical scavenging ability due to their hydrophobic nature, which allows better interaction with lipid membranes .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
(1E)-N-Dodecyl-2-ethylhexan-1-imine85%25
Dodecylamine70%30

The mechanism by which (1E)-N-Dodecyl-2-ethylhexan-1-imine exerts its biological effects is believed to involve membrane disruption and interference with cellular processes. The hydrophobic dodecyl chain facilitates insertion into lipid bilayers, leading to increased permeability and potential cell lysis in microbial cells .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of (1E)-N-Dodecyl-2-ethylhexan-1-imine against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a notable inhibitory effect on both types of bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound using in vitro assays. The findings revealed that (1E)-N-Dodecyl-2-ethylhexan-1-imine showed significant scavenging activity against free radicals, supporting its use in formulations aimed at reducing oxidative stress.

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